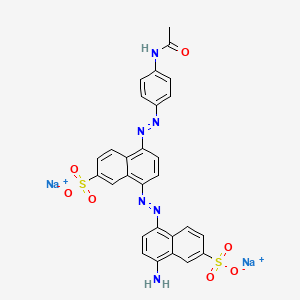

Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate

Description

Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate is a synthetic azo dye characterized by two azo (-N=N-) linkages and multiple sulphonate (-SO₃⁻) groups. The compound features a naphthalene backbone substituted with acetamidophenyl and amino-sulphonatonaphthyl groups, which confer water solubility and affinity for substrates like textiles or hair. Its molecular structure (C₃₂H₂₄N₆Na₂O₈S₂) includes ionic sulphonate moieties that enhance stability in aqueous environments, making it suitable for applications in hair dyes or fabric coloration .

Properties

CAS No. |

67906-49-4 |

|---|---|

Molecular Formula |

C28H20N6Na2O7S2 |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

disodium;5-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-8-aminonaphthalene-2-sulfonate |

InChI |

InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-27-12-13-28(24-15-20(43(39,40)41)7-9-22(24)27)34-33-26-11-10-25(29)23-14-19(42(36,37)38)6-8-21(23)26;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |

InChI Key |

ZLMUIBIOFUPMMK-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=CC(=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-acetamidophenylamine and 4-amino-6-sulphonatonaphthylamine. These diazonium salts are then coupled with naphthalene-2-sulphonic acid under controlled pH conditions to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The process involves the use of strong acids and bases to facilitate the diazotization and coupling reactions. The final product is then purified through filtration and recrystallization to obtain the desired dye quality.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The azo groups can be oxidized to form nitro compounds.

Reduction: The azo groups can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex azo structure that contributes to its vibrant color properties. Its molecular formula is , with a molecular weight of approximately 662.60 g/mol. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.

Textile Industry

Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate is widely used as a dye in the textile industry. Its ability to provide bright and stable colors makes it suitable for dyeing fabrics such as cotton, wool, and synthetic fibers.

Case Study: Dyeing Process Efficiency

A study conducted on the dyeing efficiency of this compound demonstrated that it could achieve high color yield with minimal environmental impact when used in low concentrations. The results showed that the dyeing process maintained color fastness even after multiple washes, making it an attractive option for manufacturers.

Cosmetic Products

The compound is also utilized in the formulation of cosmetic products such as skin creams, lotions, and makeup. It provides vibrant coloration while being compliant with safety regulations for cosmetic use.

Regulatory Compliance

According to Regulation (EC) No 1223/2009, the use of this dye in cosmetics is regulated to ensure safety for human health. The compound has been evaluated and deemed safe for use in various cosmetic formulations.

Biological Research

In biological research, this compound serves as a staining agent in histological studies. It is used to visualize cellular structures under microscopy due to its high contrast properties.

Application Example: Cellular Staining

In a study focused on cancer research, this compound was employed to stain tumor cells to enhance visualization during microscopic examination. The results indicated that the dye effectively highlighted cellular morphology and enabled better differentiation between cancerous and non-cancerous tissues.

Environmental Considerations

While the applications of this compound are extensive, its environmental impact must also be considered. The textile industry faces scrutiny regarding wastewater discharge containing azo dyes, which can be toxic to aquatic life.

Mitigation Strategies

Efforts are being made to develop more sustainable dyeing processes that minimize water pollution and reduce the overall environmental footprint. Technologies such as advanced oxidation processes (AOPs) are being explored to treat wastewater effectively before discharge.

Mechanism of Action

The compound exerts its effects primarily through its azo groups. The azo linkage (-N=N-) can undergo cleavage under certain conditions, leading to the formation of aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, affecting biological pathways. The sulphonate groups enhance the solubility of the compound in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Disodium 8-[(4-acetamidophenyl)azo]-5-[(4-amino-7-sulphonatonaphthyl)azo]naphthalene-2-sulphonate (CAS 68540-98-7)

- Structural Difference : The sulphonate group on the second naphthyl ring is positioned at the 7-sulphonato site (vs. 6-sulphonato in the target compound).

- Implications: Positional isomerism may alter solubility and dye-substrate interactions.

Direct Red 23 (CAS 3441-14-3)

- Structural Difference : Contains a urea linkage (-NH-C(=O)-NH-) and an additional phenylazo group.

- Functional Impact : The urea group enhances hydrogen bonding with proteins (e.g., hair keratin), improving wash-fastness. However, the complex structure may reduce biodegradability compared to the target compound .

Direct Red 81 (CAS 2610-11-9)

- Structural Difference : Substituted with a benzamido group (-NH-C(=O)-C₆H₅) at the 7-position of the naphthalene ring.

- Functional Impact : The benzamido group increases hydrophobicity, favoring adhesion to synthetic fibers. In contrast, the target compound’s acetamido group (-NH-C(=O)-CH₃) may improve water solubility for hair dye formulations .

Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate (CAS 6527-62-4)

- Structural Difference : Incorporates a chloro-sulphonatophenyl group (-Cl and -SO₃⁻).

- The target compound lacks halogens, aligning with trends toward eco-friendly dyes .

Disodium 6-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)azo]naphthalene-2-sulphonate (CAS 83968-60-9)

- Structural Difference : Replaces sulphonate with phosphonate (-PO₃²⁻) on the phenyl ring.

- Functional Impact : Phosphonate groups exhibit stronger metal-chelating properties, suitable for dyeing mineralized fabrics. The target compound’s sulphonates prioritize water solubility over chelation .

Research Findings and Trends

- Positional Isomerism: Sulphonate placement (6- vs. 7-position) in naphthalene derivatives significantly impacts UV-Vis absorption spectra, as seen in studies on ZnO and SnO₂ films .

- Eco-Friendly Design : The absence of halogens in the target compound aligns with regulatory shifts, such as the EU’s REACH guidelines, which restrict chlorinated dyes .

- Hair Dye Performance: Acetamido and amino groups in the target compound enhance binding to keratin, a feature validated in Direct Red 23’s use in commercial hair dyes .

Biological Activity

Disodium 5-((4-acetamidophenyl)azo)-8-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate, commonly referred to as Disodium Salt of Azo Dye, is a synthetic compound with significant biological activity. Its complex structure, characterized by the presence of azo and naphthalene moieties, contributes to its diverse pharmacological properties.

- Molecular Formula : C28H20N6Na2O7S2

- Molecular Weight : 662.60 g/mol

- CAS Number : 67906-49-4

- EINECS Number : 267-717-0

The compound is soluble in water and exhibits strong color properties due to its azo groups, making it useful in various applications, including dyeing and biological assays.

Antimicrobial Properties

Research has indicated that azo compounds, including this compound, exhibit notable antimicrobial activities. A study highlighted the effectiveness of various azo dyes against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Antitumor Activity

The compound has been investigated for its antitumor properties. Azo dyes have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. For instance, derivatives of azo compounds have demonstrated cytotoxic effects against leukemia cells, with IC50 values indicating significant potency .

The biological activity of this compound can be attributed to its ability to interact with cellular components, leading to:

- DNA Intercalation : The structure allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Oxidative Stress Induction : The generation of ROS can lead to oxidative damage in cells, triggering apoptosis.

These mechanisms underline the potential of this compound as a lead compound for further drug development.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of several azo compounds against common pathogens. The results showed that this compound exhibited:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

This indicates a promising profile for potential therapeutic applications in treating bacterial and fungal infections.

Antitumor Efficacy in Cell Lines

In vitro studies using various cancer cell lines have demonstrated that this compound can significantly inhibit cell proliferation. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| L1210 (Leukemia) | 2.7 |

| P388 (Lymphoma) | 1.4 |

| K562 (Leukemia) | 1.8 |

These findings suggest that the compound could be further explored as an anticancer agent.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves diazotization and coupling reactions ( ). Key steps include:

- Diazotization : Use 5-amino-2-naphthalenesulfonic acid with NaNO₂/HCl at 0–5°C to form the diazonium salt. Excess nitrous acid must be removed to avoid side reactions ().

- Coupling : React the diazonium salt with 8-amino-2-naphthalenesulfonic acid under alkaline conditions (pH 8–10). Temperature control (<10°C) prevents premature decomposition ().

- Purification : Remove unreacted intermediates via recrystallization or membrane filtration ( ).

Optimization : Adjust molar ratios (1:1.05 diazonium:coupling agent) and use continuous flow reactors for scalability ( ). Validate purity via HPLC ( ).

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- UV-Vis Spectroscopy : Detect λₘₐₓ (~500–600 nm) to confirm azo bond conjugation ( ).

- NMR : Use ¹H/¹³C NMR in D₂O to resolve sulfonate (-SO₃⁻) and amino (-NH₂) groups ( ).

- HPLC : Employ C18 columns with a mobile phase of 70:30 water:acetonitrile (0.1% TFA) to quantify purity (>98%) ( ).

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M–2Na]²⁻) and fragmentation patterns ( ).

Advanced: How does pH influence the compound’s stability and reactivity in aqueous solutions?

Answer:

- Acidic Conditions (pH < 3) : Azo bonds undergo protonation, increasing susceptibility to reduction (e.g., cleavage to amines). Sulfonate groups remain ionized, maintaining solubility ( ).

- Alkaline Conditions (pH > 9) : Amino groups deprotonate, enhancing nucleophilic reactivity (e.g., substitution with electrophiles). Stability decreases due to hydroxide-mediated azo bond hydrolysis ( ).

Methodology : Conduct kinetic studies using UV-Vis (monitor absorbance decay) and LC-MS to identify degradation products ( ).

Advanced: How can researchers design analytical methods to detect and quantify synthetic byproducts?

Answer:

- Byproduct Identification : Common byproducts include unreacted amines (from incomplete diazotization) and mono-azo intermediates ().

- HPLC-DAD : Use gradient elution (water → methanol + 0.1% formic acid) to separate byproducts. Compare retention times with synthetic standards ( ).

- Tandem MS/MS : Fragment ions (e.g., m/z 150–300) confirm structures of sulfonated aromatic amines ( ).

- Quantification : Apply external calibration curves with limits of detection (LOD) < 0.1 µg/mL ().

Advanced: How to resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction pathways)?

Answer:

- Mechanistic Studies : Use cyclic voltammetry to identify redox potentials of azo bonds (-0.2 to -0.5 V vs. Ag/AgCl) ( ).

- Controlled Experiments : Compare reaction outcomes under inert (N₂) vs. aerobic conditions. Oxygen accelerates oxidation, while anaerobic environments favor reduction ( ).

- Isotopic Labeling : Track ¹⁵N-labeled azo groups during reduction to confirm amine formation ( ).

Advanced: What methodologies are suitable for studying interactions between this compound and biological macromolecules?

Answer:

- Fluorescence Quenching : Monitor tryptophan residues in proteins (e.g., serum albumin) to assess binding affinity (Kd) ( ).

- Circular Dichroism (CD) : Detect conformational changes in DNA/RNA upon interaction ( ).

- In Vitro Reduction : Simulate metabolic pathways using liver microsomes (NADPH-dependent) to identify amine metabolites ( ).

Advanced: How to evaluate the environmental persistence and degradation pathways of this compound?

Answer:

- Photodegradation : Expose aqueous solutions to UV light (254 nm) and analyze via LC-MS for sulfophenyl-amine fragments ( ).

- Biodegradation : Use activated sludge models (OECD 301F) to measure half-life under aerobic conditions ( ).

- Adsorption Studies : Conduct batch experiments with soil/activated carbon to determine partition coefficients (Kd) ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.